molecular formula C22H22N2O5S2 B2591277 Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1049932-65-1

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2591277
CAS No.: 1049932-65-1
M. Wt: 458.55
InChI Key: JHRUXZSKBWJLST-UHFFFAOYSA-N
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Description

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

The synthesis of Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the tosylpyrrolidine and carboxamido groups. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various carboxylating agents. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives such as:

Properties

IUPAC Name

methyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-14-9-11-15(12-10-14)31(27,28)24-13-5-7-17(24)21(25)23-19-16-6-3-4-8-18(16)30-20(19)22(26)29-2/h3-4,6,8-12,17H,5,7,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRUXZSKBWJLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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